N-(2-Bromoethyl)phthalimide

Catalog No.
S661146
CAS No.
574-98-1
M.F
C10H8BrNO2
M. Wt
254.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Bromoethyl)phthalimide

CAS Number

574-98-1

Product Name

N-(2-Bromoethyl)phthalimide

IUPAC Name

2-(2-bromoethyl)isoindole-1,3-dione

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

InChI

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2

InChI Key

CHZXTOCAICMPQR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr

Synonyms

2-(2-Bromoethyl)isoindoline-1,3-dione; 1-Bromo-2-phthalimidoethane; 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-ethyl Bromide; 2-(2-Bromoethyl)-1H-isoindole-1,3(2H)-dione; 2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole-1,3-dione; 2-(2-Bromoethyl)isoindole-1,3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr

Properties and Applications

  • Cross-linking agent

    N-BEPI acts as a bifunctional cross-linking agent, meaning it possesses two functional groups that can react with other molecules to form covalent bonds. This property makes it valuable in cross-linking polymers, biomolecules, and nanoparticles, influencing their mechanical properties, stability, and functionality []. For instance, N-BEPI has been used to cross-link chitosan hydrogels, enhancing their mechanical strength and potential for biomedical applications [].

  • Alkylating agent

    The bromoethyl group in N-BEPI acts as an alkylating agent, allowing it to covalently modify molecules containing nucleophilic groups like amines, thiols, and alcohols. This property finds use in introducing new functionalities to biomolecules and organic compounds for various research purposes, such as protein modification and drug development [].

  • Precursor for other compounds

    N-BEPI can serve as a precursor for synthesizing various other molecules with diverse applications. For example, it can be converted into N-(2-hydroxyethyl)phthalimide, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules [].

N-(2-Bromoethyl)phthalimide is an organic compound with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol. It is classified as a phthalimide derivative, characterized by the presence of a bromine atom attached to an ethyl group, which in turn is bonded to a phthalimide moiety. This compound appears as a solid at room temperature and is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

NEtPh itself does not possess a specific mechanism of action in biological systems. It functions primarily as a chemical intermediate for the synthesis of other molecules with potential biological activities.

NEtPh should be handled with care following standard laboratory practices due to the following hazards:

  • Mild irritant: May cause irritation to skin, eyes, and respiratory tract upon contact or inhalation [].
  • Suspected endocrine disruptor: Limited data suggests potential endocrine disrupting activity. Further research is needed [].
Due to its electrophilic nature. Notable reactions include:

  • Alkylation Reactions: It can undergo N-alkylation when reacted with nucleophiles such as phenyl magnesium bromide, leading to the formation of 2-(2-bromoethyl)-3-hydroxy-3-phenyl derivatives .
  • Hydrolysis: The compound can react with strong bases like potassium hydroxide, resulting in a mixture of N- and O-alkylation products .
  • Substitution Reactions: The bromine atom can be substituted by other nucleophiles, making it useful for synthesizing various derivatives .

Research indicates that N-(2-Bromoethyl)phthalimide exhibits notable biological activity. It has been studied for its potential as an antibacterial agent and has shown activity against certain bacterial strains. Additionally, its derivatives have been explored for their anticancer properties, although specific mechanisms of action remain under investigation .

Several methods exist for synthesizing N-(2-Bromoethyl)phthalimide:

  • Bromination of Phthalimide: Phthalimide can be brominated using bromine in the presence of an appropriate solvent to introduce the bromoethyl group.
  • Alkylation of Phthalimide: The compound can be synthesized through the alkylation of phthalimide with 1-bromoethane under basic conditions, leading to the formation of N-(2-bromoethyl)phthalimide.
  • Reflux Methods: Some methods involve refluxing phthalimide with bromoethanol in the presence of a base to achieve the desired product .

N-(2-Bromoethyl)phthalimide serves multiple purposes:

  • Intermediate in Organic Synthesis: It is widely used as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in antimicrobial and anticancer research .
  • Agrochemical Production: The compound is also utilized in developing agrochemicals, enhancing crop protection strategies.

Studies have focused on the interactions of N-(2-Bromoethyl)phthalimide with various biological systems. Research suggests that it interacts with bacterial cell membranes and enzymes, leading to its antibacterial effects. Additionally, its derivatives have been evaluated for their interactions with cancer cell lines, showing promise as potential anticancer agents .

N-(2-Bromoethyl)phthalimide shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
PhthalimideContains imide functional groupServes as a parent compound without bromination
N-(2-Chloroethyl)phthalimideChlorine instead of bromineSimilar reactivity but different halogen properties
1-Bromo-2-phenyletheyleneAlkene structureMore reactive due to double bond presence
N-(2-Iodoethyl)phthalimideIodine instead of bromineIncreased reactivity due to larger halogen size

N-(2-Bromoethyl)phthalimide's unique combination of properties makes it particularly valuable in organic synthesis, differentiating it from its analogs by its specific reactivity patterns and biological activities .

XLogP3

2.2

Melting Point

82.5 °C

Other CAS

574-98-1

Wikipedia

N-(2-Bromoethyl)phthalimide

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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